

Application Notes and Protocols: LysoTracker Blue DND-22 for Lysosomal Staining

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Compound of Interest

Compound Name: **LysoTracker Blue DND-22**

Cat. No.: **B1264344**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **LysoTracker Blue DND-22** for the fluorescent labeling and tracking of acidic organelles, primarily lysosomes, in live cells. Adherence to the recommended protocols will facilitate accurate and reproducible results in studies of lysosomal dynamics, function, and pathology.

Introduction

LysoTracker Blue DND-22 is a cell-permeant, fluorescent dye that selectively accumulates in acidic organelles.^{[1][2][3][4]} It is a weak base linked to a fluorophore, which allows it to freely cross cell membranes in a neutral, unprotonated state.^{[1][2][3]} Upon entering the acidic environment of lysosomes (pH ~4.5-5.0), the dye becomes protonated and is trapped within the organelle, leading to a bright, punctate blue fluorescence.^{[2][3][5]} This probe is a valuable tool for investigating lysosomal trafficking, pH, and its role in various cellular processes, including autophagy and diseases such as neurodegenerative disorders and cancer.^{[5][6]}

Quantitative Data Summary

The optimal concentration and incubation time for **LysoTracker Blue DND-22** can vary depending on the cell type and experimental conditions. The following table summarizes the key quantitative parameters for its use.

Parameter	Recommended Range	Notes
Working Concentration	50 - 100 nM	Start with 50-75 nM and optimize for your specific cell line. Higher concentrations may lead to non-specific staining, including the nucleus. [7]
Incubation Time	30 minutes - 1.5 hours	Optimal signal is typically achieved within this timeframe. [5] Shorter incubation (15-30 minutes) may be sufficient for some cell types. [5]
Excitation Wavelength	373 nm	Can be efficiently excited using a DAPI filter set. [2] [3] [6]
Emission Wavelength	422 nm	[6]
Stock Solution Storage	-20°C or -80°C, protected from light	Avoid repeated freeze-thaw cycles. [2] [6]

Experimental Protocols

Reagent Preparation

- Stock Solution Preparation: **Lysotracker Blue DND-22** is typically supplied as a 1 mM solution in DMSO. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.
- Working Solution Preparation: Dilute the 1 mM stock solution to the desired final working concentration (e.g., 50-100 nM) in a fresh, pre-warmed growth medium or buffer of choice.[\[8\]](#) It is recommended to use a phenol red-free medium, as phenol red can quench the fluorescence signal.[\[7\]](#)

Staining Protocol for Adherent Cells

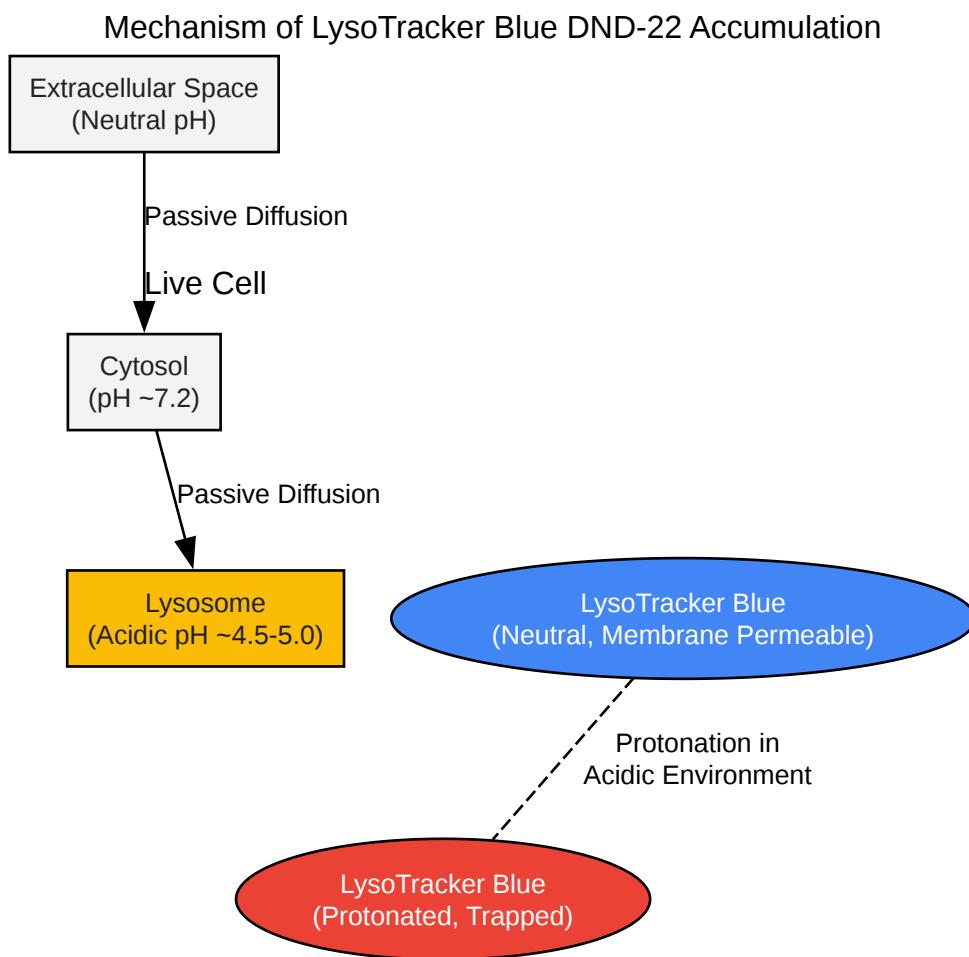
- Culture adherent cells on coverslips or in an appropriate imaging dish to the desired confluence.

- Remove the culture medium.
- Add the pre-warmed (37°C) working solution of **LysoTracker Blue DND-22** to the cells.
- Incubate the cells for 30 minutes to 1.5 hours at 37°C in a 5% CO₂ incubator.
- Remove the loading solution.
- Wash the cells three times with fresh, pre-warmed medium or buffer to remove any unbound dye.[\[6\]](#)[\[9\]](#)
- The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

- Centrifuge the cell suspension to obtain a cell pellet and aspirate the supernatant.
- Gently resuspend the cells in the pre-warmed (37°C) working solution of **LysoTracker Blue DND-22**.
- Incubate the cells for 30 minutes to 1.5 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Centrifuge the cells to pellet them and aspirate the supernatant.
- Resuspend the cell pellet in fresh, pre-warmed medium or buffer.[\[1\]](#)
- The cells can be mounted on a slide for immediate observation or analyzed by flow cytometry.

Visualization of Methodologies Signaling Pathway of LysoTracker Blue DND-22 Accumulation

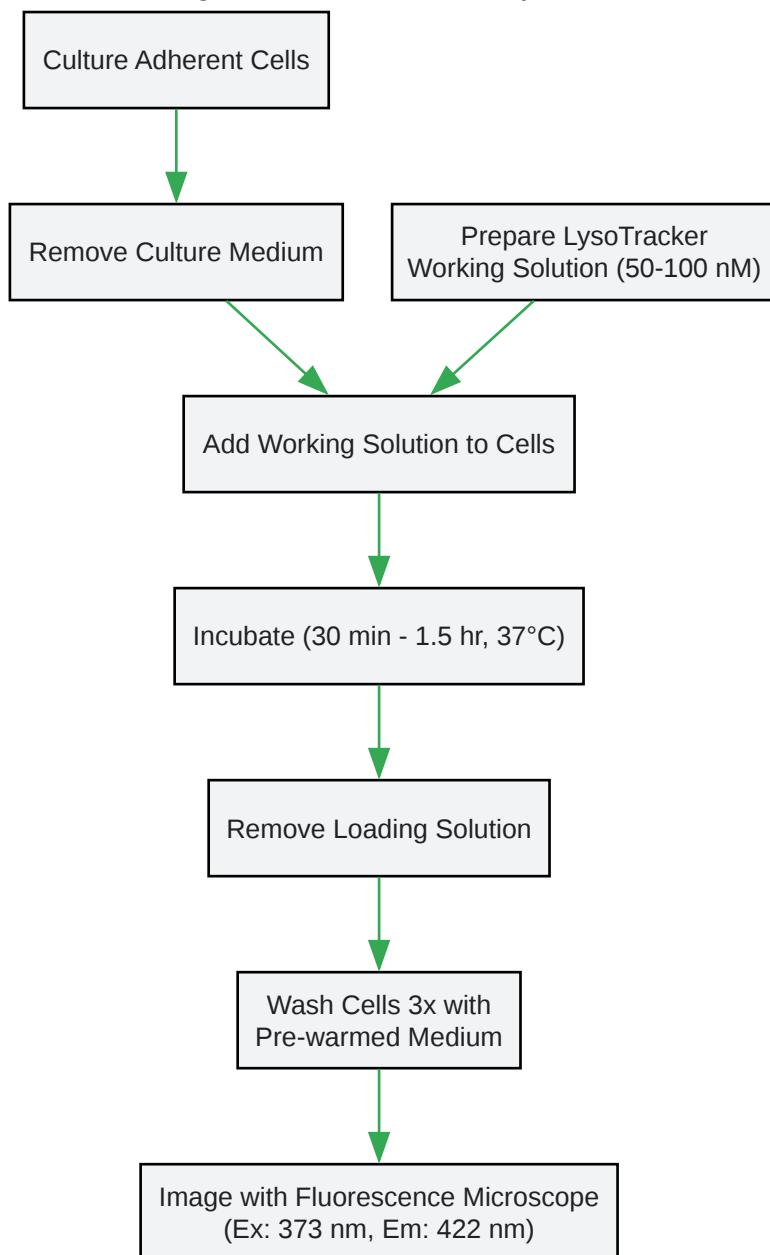


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Caption: Mechanism of **LysoTracker Blue DND-22** accumulation in lysosomes.

Experimental Workflow for Staining Adherent Cells

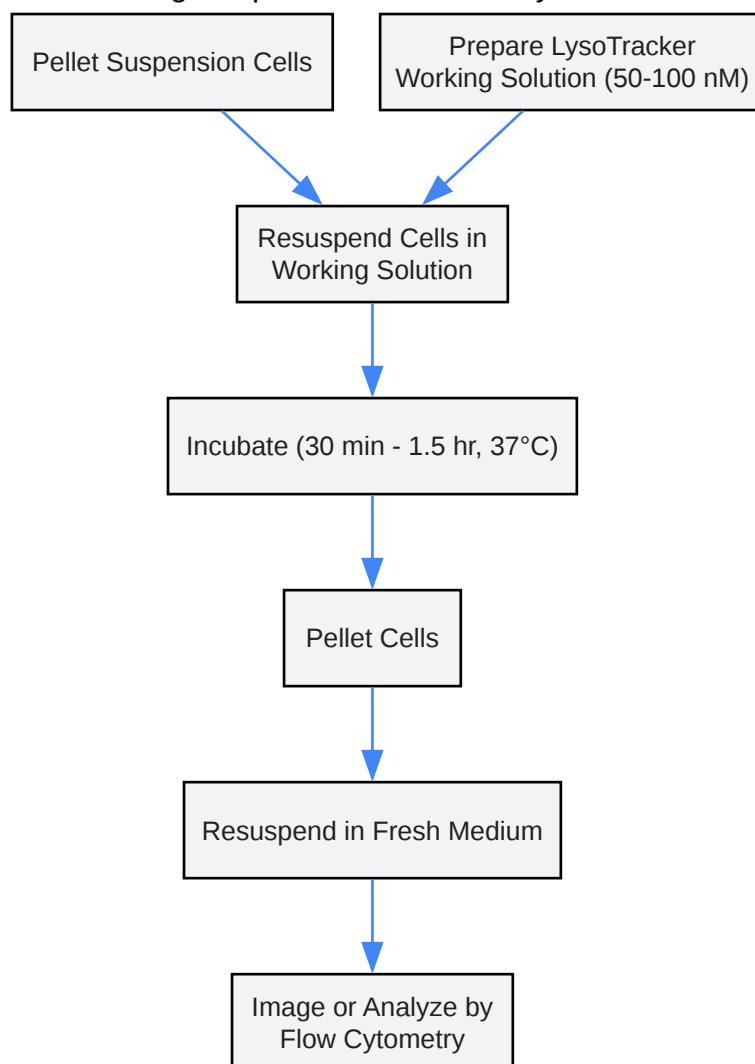
Workflow for Staining Adherent Cells with LysoTracker Blue DND-22

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Caption: Experimental workflow for **LysoTracker Blue DND-22** staining of adherent cells.

Experimental Workflow for Staining Suspension Cells

Workflow for Staining Suspension Cells with LysoTracker Blue DND-22

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Caption: Experimental workflow for **LysoTracker Blue DND-22** staining of suspension cells.

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